![molecular formula C9H8N2O2 B1397891 Methyl pyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1101120-07-3](/img/structure/B1397891.png)
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
Overview
Description
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (MPPC) is a novel small molecule that has been studied extensively in recent years due to its potential applications in various scientific disciplines. MPPC is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It is a colorless solid that is soluble in water and organic solvents. MPPC has been used as a building block for the synthesis of various compounds and has been studied for its potential use in medicinal chemistry, material science, and biochemistry.
Scientific Research Applications
Synthesis and Structural Properties
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate and its derivatives have been a focus in synthetic chemistry due to their unique structural properties. Studies have shown their involvement in various synthetic pathways and chemical reactions. For instance, Alieva and Vorob’ev (2020) demonstrated the synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by fluorinating methyl pyrazolo[1,5-a]pyridine-3-carboxylates, highlighting the chemical reactivity and potential for creating fluorinated derivatives (S. V. Alieva & A. Vorob’ev, 2020). Another study by Yan et al. (2018) focused on the synthesis of new fluorophores through a cascade reaction of ethyl pyrazole-5-carboxylate, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives (Pei Yan, Duan Guiyun, Ruixue Ji, & Ge Yanqing, 2018).
Biological and Medicinal Applications
In the field of medicinal chemistry, this compound derivatives have shown promise. Tong et al. (2019) explored its derivative's potential as an anti-hepatitis B virus agent. They synthesized and evaluated various derivatives for their efficacy against HBV, indicating the potential medicinal applications of these compounds (Shuangmei Tong, J. Pan, & Jing Tang, 2019). In a similar vein, Panda et al. (2011) synthesized pyrazolopyridine derivatives and assessed their antibacterial activity, highlighting their potential as antibacterial agents (N. Panda, S. Karmakar, & A. K. Jena, 2011).
Fluorescence and Imaging Applications
A notable application of this compound derivatives is in fluorescence and imaging. The study by Zhang et al. (2018) developed a fluorescent probe based on pyrazolo[1,5-a]pyridine, which was used to monitor pH in cells, demonstrating the compound's utility in biochemical imaging and diagnostics (Ping Zhang, Huaying Lv, Guiyun Duan, Jian Dong, & Yanqing Ge, 2018).
Mechanism of Action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been studied for their antitumor and enzymatic inhibitory activities .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions .
Pharmacokinetics
It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family have high gi absorption .
Result of Action
Related compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .
Action Environment
It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (b, n, o or s) that make them potential chelating agents for ions, and better solubility in green solvents .
properties
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8(6-7)2-4-10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMMGGHSGNLNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=NN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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